N'-(N-(3beta-Hydroxylup-20(29)-en-28-oyl)-8-aminooctanoyl)-D-serine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(N-(3beta-Hydroxylup-20(29)-en-28-oyl)-8-aminooctanoyl)-D-serine is a complex organic compound that belongs to the class of pentacyclic triterpenoids. This compound is derived from lupane-type triterpenoids, which are known for their diverse biological activities. The structure of this compound includes a lupane skeleton with a hydroxyl group at the 3-beta position and a serine residue attached through an amide linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(N-(3beta-Hydroxylup-20(29)-en-28-oyl)-8-aminooctanoyl)-D-serine typically involves multiple steps, starting from lupane-type triterpenoids such as betulinic acid. The key steps include:
Hydroxylation: Introduction of a hydroxyl group at the 3-beta position.
Amidation: Formation of an amide bond between the lupane skeleton and the serine residue.
Chain Elongation: Addition of an aminooctanoyl chain to the serine residue.
Industrial Production Methods
Industrial production of this compound may involve the use of biocatalysts to enhance the efficiency and selectivity of the reactions. Enzymatic methods can be employed to achieve specific hydroxylation and amidation steps, reducing the need for harsh chemical reagents and conditions.
Chemical Reactions Analysis
Types of Reactions
N’-(N-(3beta-Hydroxylup-20(29)-en-28-oyl)-8-aminooctanoyl)-D-serine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 3-beta position can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The aminooctanoyl chain can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted amides.
Scientific Research Applications
N’-(N-(3beta-Hydroxylup-20(29)-en-28-oyl)-8-aminooctanoyl)-D-serine has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules.
Biology: Studied for its potential role in cellular signaling pathways and as a modulator of enzyme activity.
Medicine: Investigated for its anti-inflammatory, anticancer, and antiviral properties.
Industry: Utilized in the development of new materials and as a component in cosmetic formulations.
Mechanism of Action
The mechanism of action of N’-(N-(3beta-Hydroxylup-20(29)-en-28-oyl)-8-aminooctanoyl)-D-serine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to enzymes and receptors involved in inflammatory and cancer pathways.
Pathways Involved: It modulates the activity of key signaling pathways, such as the NF-κB and MAPK pathways, leading to reduced inflammation and inhibition of cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Betulinic Acid: A lupane-type triterpenoid with similar biological activities.
Ursolic Acid: Another pentacyclic triterpenoid with anti-inflammatory and anticancer properties.
Oleanolic Acid: Known for its hepatoprotective and anti-inflammatory effects.
Uniqueness
N’-(N-(3beta-Hydroxylup-20(29)-en-28-oyl)-8-aminooctanoyl)-D-serine is unique due to its specific structural modifications, which enhance its biological activity and selectivity. The presence of the aminooctanoyl chain and the serine residue provides additional functional groups for interaction with molecular targets, making it a versatile compound for various applications.
Properties
CAS No. |
150840-59-8 |
---|---|
Molecular Formula |
C41H68N2O6 |
Molecular Weight |
685.0 g/mol |
IUPAC Name |
(2R)-2-[8-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]octanoylamino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C41H68N2O6/c1-26(2)27-16-21-41(36(49)42-24-12-10-8-9-11-13-33(46)43-29(25-44)35(47)48)23-22-39(6)28(34(27)41)14-15-31-38(5)19-18-32(45)37(3,4)30(38)17-20-40(31,39)7/h27-32,34,44-45H,1,8-25H2,2-7H3,(H,42,49)(H,43,46)(H,47,48)/t27-,28+,29+,30-,31+,32-,34+,38-,39+,40+,41-/m0/s1 |
InChI Key |
RABABYNRHROYON-HXHZZERQSA-N |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)C(=O)NCCCCCCCC(=O)N[C@H](CO)C(=O)O |
Canonical SMILES |
CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C(=O)NCCCCCCCC(=O)NC(CO)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.